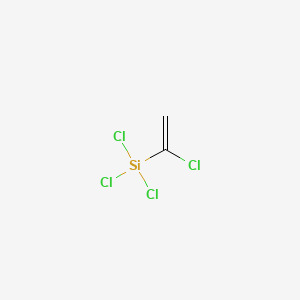

Silane, trichloro(1-chloroethenyl)-

Description

Contextualizing Organosilicon Chemistry and its Advancements

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from niche academic inquiry into a cornerstone of modern chemical industry and materials science. merckmillipore.com These compounds are largely synthetic, as silicon-carbon bonds are not found in nature. louisville.edu The unique properties of the silicon atom—being less electronegative and larger than carbon—impart distinct chemical behaviors to these molecules compared to their purely organic counterparts. merckmillipore.com

Organosilanes, compounds featuring at least one silicon-carbon bond, are of paramount importance across a wide spectrum of scientific and industrial fields. epa.gov Their significance stems from their dual functionality: they possess both organic groups and a silicon-based moiety, which allows them to act as a bridge between organic and inorganic materials. This "coupling" ability is fundamental to their application in advanced materials, where they enhance the adhesion and compatibility between organic polymers and inorganic fillers or substrates.

In chemical synthesis, organosilanes are valued as versatile intermediates. epa.gov Their stability, coupled with specific reactivity, allows them to be used as protecting groups or as reagents for creating new carbon-carbon and carbon-heteroatom bonds. In materials science, the hydrolysis and condensation of functional organosilanes, particularly chlorosilanes and alkoxysilanes, form the basis for producing a vast array of silicone polymers. These polymers, which include oils, elastomers (rubbers), and resins, are prized for their thermal stability, chemical resistance, and water-repellent properties. echemi.comepa.gov These characteristics make them indispensable in industries ranging from aerospace and electronics to construction and medicine. louisville.eduechemi.com

Vinyl-functionalized silanes are a specific class of organosilanes characterized by the presence of at least one vinyl group (-CH=CH₂) bonded to the silicon atom. This structural feature is critical as it provides a reactive site for polymerization, typically via free-radical or hydrosilylation reactions, allowing the silane (B1218182) to be incorporated into polymer chains. nih.gov

These silanes are bifunctional in nature. The vinyl group provides organic reactivity, while the other substituents on the silicon atom determine its inorganic reactivity. These substituents are typically hydrolyzable groups, such as chlorine (in chlorosilanes) or alkoxy groups like methoxy (B1213986) and ethoxy (in alkoxysilanes). thegoodscentscompany.com This dual nature allows them to chemically bond with both organic polymers and inorganic surfaces. Trichloro(1-chloroethenyl)silane is a distinct member of this class, featuring a substituted vinyl group (1-chloroethenyl) and three highly reactive chloro groups on the silicon atom, which enhances its utility as a crosslinking agent and surface modifier.

| Class | General Structure | Example Compound | Primary Application Area |

|---|---|---|---|

| Vinylalkoxysilanes | (CH₂=CH)Si(OR)₃ | Vinyltrimethoxysilane (VTMS) | Coupling agent in composites, crosslinking polyethylene (B3416737). |

| Vinylchlorosilanes | (CH₂=CH)SiCl₃ | Vinyltrichlorosilane | Precursor for fumed silica (B1680970), intermediate for other silanes. |

| Substituted Vinylsilanes | (R'-CH=CR)SiX₃ | Trichloro(1-chloroethenyl)silane | Monomer for specialty polymers, surface modification. |

Historical Trajectories of Trichloro(1-chloroethenyl)silane Research

The research path of trichloro(1-chloroethenyl)silane is deeply intertwined with the broader history of organosilicon chemistry, which began in the mid-19th century.

The genesis of organosilicon chemistry can be traced to 1863, when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. louisville.edu In the same year, they also prepared the first organochlorosilane. This laid the groundwork for future explorations. The most significant early advancements were made by the English chemist Frederic Stanley Kipping, who, starting around 1900, systematically investigated organosilicon compounds. Kipping was the first to utilize Grignard reagents for the synthesis of a wide variety of organosilanes and was the first to prepare silicone polymers, coining the term "silicone" in 1904.

While Kipping's work was foundational, the specific study of chlorovinylsilanes gained more traction later. Research published in the mid-20th century began to explore the specific reactions and properties of vinylsilanes and chlorovinylsilanes, examining effects like beta-eliminations involving silicon. The industrial availability of these compounds was greatly enhanced by the development of the "direct process" for synthesizing methylchlorosilanes by Eugene Rochow in the 1940s, a method that catalyzed silicon with methyl chloride to produce the key intermediates for the burgeoning silicone industry. This industrial-scale production of chlorosilane precursors paved the way for the synthesis and investigation of more complex functionalized silanes, including chlorovinylsilanes like trichloro(1-chloroethenyl)silane.

Over time, as the demand for high-performance materials grew, research focus likely shifted towards more specialized applications. The compound's high reactivity makes it suitable as a surface modification agent, capable of altering the surface properties of inorganic materials like glass and metals. More recently, the focus has evolved toward its use as a precursor for advanced materials in the electronics and solar industries. The incorporation of chlorine on the vinyl group, in addition to the chlorine on the silicon atom, offers a unique reactivity profile that can be exploited to create materials with specific dielectric, thermal, or optical properties required for these demanding applications.

Scope and Research Imperatives for Trichloro(1-chloroethenyl)silane

The current research landscape for trichloro(1-chloroethenyl)silane is driven by the need for advanced, precisely engineered materials. Its primary role is as a highly functionalized monomer and precursor.

One significant research imperative is its use in the synthesis of complex, well-defined silicon-based structures like silsesquioxanes. These compounds, with the general formula [RSiO₁.₅]ₙ, are cage-like or ladder-like molecules that serve as building blocks for organic-inorganic hybrid materials. The use of trifunctional silanes like trichloro(1-chloroethenyl)silane is essential for their preparation. Another emerging area of research for related chlorovinylsilanes is their application in advanced organic synthesis, where the chlorovinylsilane (B14268107) moiety can act as a "masked alkyne," providing a stable precursor that can be converted to a highly reactive alkyne at a later stage in a synthetic sequence.

The overarching imperative is to leverage the unique reactivity of trichloro(1-chloroethenyl)silane to create materials with tailored properties. This includes developing new polymers with enhanced thermal stability and chemical resistance, and designing novel surface modifications for substrates used in microelectronics and photovoltaics. The future direction of research will likely focus on exploiting its dual reactivity in controlled polymerization techniques and in the fabrication of next-generation functional materials.

Data Tables

Table 1: Physicochemical Properties of Trichloro(1-chloroethenyl)silane

| Property | Value | Source |

| IUPAC Name | Trichloro(1-chloroethenyl)silane | - |

| CAS Number | 2441-27-2 | - |

| Molecular Formula | C₂H₂Cl₄Si | |

| Molecular Weight | 195.93 g/mol | |

| Physical State | Liquid | merckmillipore.com |

| Boiling Point | Data not readily available | - |

| Density | Data not readily available | - |

Structure

3D Structure

Properties

CAS No. |

2441-27-2 |

|---|---|

Molecular Formula |

C2H2Cl4Si |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

trichloro(1-chloroethenyl)silane |

InChI |

InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2 |

InChI Key |

VWMDRWHOSUUULE-UHFFFAOYSA-N |

Canonical SMILES |

C=C([Si](Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Trichloro 1 Chloroethenyl Silane

Direct Synthesis Routes and Mechanistic Aspects

Direct synthesis methods offer a more streamlined approach to obtaining trichloro(1-chloroethenyl)silane by constructing the molecule in a single conceptual step from readily available starting materials.

Catalytic Direct Synthesis from Silicon Tetrachloride and Haloethenes

A primary and industrially relevant method for synthesizing trichloro(1-chloroethenyl)silane involves the catalytic reaction of silicon tetrachloride with a haloethene, most commonly 1-chloroethene (vinyl chloride). ontosight.ai This process, a form of hydrosilylation, necessitates carefully controlled conditions to ensure optimal yield and purity of the desired product. ontosight.ai Another direct route involves the hydrosilylation of acetylene (B1199291) with trichlorosilane (B8805176). rsc.org

The success of the direct synthesis hinges on the use of effective catalytic systems. Platinum-based catalysts are prominently used in these hydrosilylation reactions. qualitas1998.netmagtech.com.cnmdpi.com Notable examples include Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst. magtech.com.cnmdpi.com These catalysts facilitate the addition of the Si-H bond of trichlorosilane across the carbon-carbon triple bond of acetylene or the carbon-carbon double bond of vinyl chloride.

Recent research has also explored the use of supported liquid-phase catalysts. For instance, a catalyst comprising tetraammineplatinum(II) chloride in a polyethylene (B3416737) glycol medium supported on silica (B1680970) gel has been shown to be active and thermally stable for the vapor-phase hydrosilylation of acetylene with trichlorosilane. rsc.org The reaction mechanism, often following a modified Chalk-Harrod pathway, involves the oxidative addition of the hydrosilane to the platinum center, followed by coordination of the unsaturated reactant, migratory insertion, and finally, reductive elimination of the product. nih.gov

Reaction conditions are critical and are tailored to the specific catalytic system. In a patented process for producing vinyl trichlorosilane compounds, the reaction is carried out in a screen plate distribution reactor with a solvent like toluene, xylene, or trimethylbenzene. google.com The temperature is maintained between 50 and 200 °C, and the pressure is controlled in the range of 0.01 to 0.1 MPa. google.com The molar ratio of acetylene to trichlorosilane is typically between 1.1:1 and 2.0:1. google.com For the hydrochlorination of silicon tetrachloride, which can be a related process, temperatures can range from 400 to 800 °C with pressures up to 40 MPa, often utilizing a fluidized bed reactor. pensoft.net

Table 1: Catalytic Systems and Reaction Conditions for Direct Synthesis

| Catalytic System | Reactants | Reaction Type | Temperature (°C) | Pressure (MPa) | Solvent |

| Speier's Catalyst (H₂PtCl₆) | Trichlorosilane, Allyl Chloride | Hydrosilylation | Not specified | Not specified | Not specified |

| Karstedt's Catalyst | Trichlorosilane, Allyl Chloride | Hydrosilylation | Not specified | Not specified | Not specified |

| Pt(NH₃)₄Cl₂-PEG/SiO₂ | Trichlorosilane, Acetylene | Vapor-phase Hydrosilylation | Not specified | Not specified | None (Vapor-phase) |

| Chloroplatinic Acid | Trichlorosilane, Acetylene | Hydrosilylation | 50-200 | 0.01-0.1 | Toluene, Xylene, or Trimethylbenzene |

| Nickel and Copper (binary catalyst) | Silicon Tetrachloride, Hydrogen | Hydrochlorination | 400-800 | Up to 40 | None (Fluidized bed) |

Optimizing the yield and selectivity towards trichloro(1-chloroethenyl)silane is a key challenge in its direct synthesis. The choice of catalyst and the precise control of reaction parameters are paramount. Catalyst addition is known to increase the trichlorosilane yield and reduce the reaction initiation time. pensoft.net

In the production of similar organosilanes, it has been observed that higher pressure can increase the yield, though a significant portion of the silicon tetrachloride may remain unconverted. pensoft.net The molar ratio of reactants is another critical factor; for instance, increasing the hydrogen to silicon tetrachloride ratio can enhance the trichlorosilane yield but may decrease the reactor's specific yield. pensoft.net

For the hydrosilylation of allyl chloride with trichlorosilane, a related industrial process, the use of rhodium(I) catalysts, such as [RhCl(dppbzF)]₂, has demonstrated significantly improved efficiency and selectivity (>99%) compared to conventional platinum catalysts. nih.gov This highlights the potential for ligand design and the exploration of alternative transition metal catalysts to optimize the synthesis of trichloro(1-chloroethenyl)silane. The use of a screen plate distribution reactor and subsequent distillation is a strategy to continuously remove the product and drive the reaction towards completion while recycling unreacted starting materials. google.com

Liquid-Phase Chlorination Reactions for Precursors

An alternative approach to synthesizing the target compound involves the preparation of a suitable precursor via liquid-phase chlorination, which is then converted to trichloro(1-chloroethenyl)silane.

A relevant example of this type of reaction is the liquid-phase chlorination of methyl trichlorosilane to produce chloromethyl trichlorosilane. ontosight.ai This process is conducted by uniformly introducing chlorine into the raw material in the presence of a catalyst. ontosight.ai A mixture of ferric chloride and benzoyl peroxide (in a 2:1 weight ratio) has been patented as an effective catalyst for this reaction. ontosight.ai The reaction is typically carried out by slowly warming the mixture to 40-50 °C. ontosight.ai By controlling the molar ratio of methyl trichlorosilane to chlorine (between 1:0.6 and 1:0.9), a conversion rate of 70-80% and a selectivity for chloromethyl trichlorosilane of 95% can be achieved, with less than 5% of polychlorinated byproducts. ontosight.ai This methodology suggests that a similar liquid-phase chlorination of a suitable ethylchlorosilane could produce dichloroethyltrichlorosilane isomers, which are precursors for the final product. The study of liquid-phase chlorination of chlorosilyl-substituted ethylenes has also been reported, indicating the feasibility of such reactions on related structures. rsc.org

Indirect Synthetic Pathways through Precursor Transformation

Indirect methods involve the synthesis of a precursor molecule that is subsequently transformed into trichloro(1-chloroethenyl)silane, often through an elimination reaction.

Dehydrohalogenation Reactions of Dichloroethyltrichlorosilanes

A key indirect pathway to trichloro(1-chloroethenyl)silane is the dehydrohalogenation (specifically, dehydrochlorination) of dichloroethyltrichlorosilane isomers. This elimination reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form a carbon-carbon double bond.

The dehydrochlorination of chlorinated hydrocarbons is a well-established industrial process. For example, the dehydrochlorination of 1,1,2,2-tetrachloroethane (B165197) to produce trichloroethene can be achieved both in the gas phase at elevated temperatures (above 573 K) and through heterogeneous catalysis. magtech.com.cn While heterogeneous catalysis is not strictly necessary for the dehydrochlorination itself, catalysts such as attapulgite-supported copper(II) chloride can influence the reaction pathway and product distribution. magtech.com.cn These principles can be applied to the synthesis of trichloro(1-chloroethenyl)silane from a suitable dichloroethyltrichlorosilane precursor. The specific conditions, including temperature, pressure, and the potential use of a catalyst, would need to be optimized to favor the formation of the desired vinylsilane and minimize side reactions.

Investigation of By-product Formation and Suppression

A significant challenge in the synthesis of trichloro(1-chloroethenyl)silane is the formation of unwanted by-products. The primary by-product of concern is often silicon tetrachloride. The formation of by-products can be influenced by reaction conditions such as temperature and pressure. For example, in related silane (B1218182) syntheses, higher temperatures can lead to an increase in by-product formation.

Strategies to suppress by-product formation often involve optimizing reaction conditions and the use of specific catalysts. For instance, in the synthesis of other chlorosilanes, controlling the molar ratio of reactants and employing catalysts like platinic chloride with a co-catalyst can improve the yield of the desired product and minimize side reactions google.com.

Transformation of Related Organosilanes

An alternative synthetic approach involves the transformation of other organosilane compounds. This can be a more direct route to obtaining trichloro(1-chloroethenyl)silane, depending on the availability of the starting materials.

Preparation from 1-chloro-2-fluoroethyl- or 1,2-dichloroethyl-trichlorosilane

Trichloro(1-chloroethenyl)silane can be synthesized from precursors such as 1-chloro-2-fluoroethyl-trichlorosilane or 1,2-dichloroethyl-trichlorosilane. The synthesis from 1,2-dichloroethyl-trichlorosilane would likely involve a dehydrochlorination reaction.

Synthetic Transformations with Halosilane Reagents

Halosilane reagents play a crucial role in the synthesis and transformation of organosilicon compounds. For example, silicon tetrachloride is a common starting material in the production of various chlorosilanes. The reactivity of the silicon-chlorine bond allows for a variety of substitution reactions.

In the context of producing trichloro(1-chloroethenyl)silane, reactions could involve the carefully controlled addition of a vinyl group to a silicon center or the modification of an existing alkyl group on a silane molecule.

Green Chemistry Approaches in Trichloro(1-chloroethenyl)silane Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes. This has led to research into "green chemistry" approaches for the synthesis of various compounds, including organosilanes.

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols for trichloro(1-chloroethenyl)silane aims to reduce the environmental impact of its production. researchgate.net Key principles of green chemistry include the use of less hazardous chemicals, the design of energy-efficient processes, and the minimization of waste. researchgate.net

For silane production in general, reactive distillation has been explored as a more energy-efficient alternative to traditional fixed-bed reactors. rsc.orgresearchgate.net This approach combines chemical reaction and product separation into a single unit, which can lead to significant energy savings. rsc.orgresearchgate.net While not specific to trichloro(1-chloroethenyl)silane, these advancements in silane production technology highlight potential avenues for greener synthesis routes for this specific compound.

Atom Economy and Waste Minimization in Preparation Methods

For the synthesis of trichloro(1-chloroethenyl)silane from silicon tetrachloride and vinyl chloride, the theoretical atom economy is high. The balanced chemical equation for this addition reaction is:

SiCl₄ + C₂H₃Cl → C₂H₂Cl₄Si + HCl

In this reaction, the desired product is trichloro(1-chloroethenyl)silane. However, the formation of hydrogen chloride (HCl) as a significant byproduct immediately reduces the atom economy from 100%.

Detailed research findings on the specific yields and byproduct profiles for the industrial-scale synthesis of trichloro(1-chloroethenyl)silane are not extensively available in publicly accessible literature. However, insights can be drawn from analogous hydrosilylation reactions, such as the production of trichloro(3-chloropropyl)silane. google.com In such processes, the formation of isomers and other side products can further decrease the practical atom economy and increase waste. magtech.com.cn

Strategies to enhance atom economy and minimize waste in the production of trichloro(1-chloroethenyl)silane and related organosilanes are centered on several key areas:

Catalyst Optimization: The choice of catalyst is paramount in directing the reaction towards the desired product and minimizing unwanted side reactions. While platinum-based catalysts are common in hydrosilylation, research into more selective and efficient catalysts, including those based on other transition metals or supported systems, is ongoing. magtech.com.cnresearchgate.net

Process Control: Tight control over reaction parameters such as temperature, pressure, and reactant ratios is crucial for maximizing yield and selectivity. ontosight.ai

Byproduct Valorization: Finding valuable applications for byproducts is a key strategy in waste minimization. For instance, the hydrogen chloride generated can be captured and utilized in other chemical processes, effectively turning a waste stream into a co-product.

Process Intensification: The use of advanced reaction technologies, such as reactive distillation, can improve efficiency by combining reaction and separation steps, potentially leading to higher yields and reduced energy consumption. researchgate.netrsc.org

The following interactive table provides a conceptual overview of the factors influencing atom economy and waste generation in the synthesis of trichloro(1-chloroethenyl)silane, based on general principles of industrial chemical production.

| Parameter | Impact on Atom Economy | Impact on Waste Minimization | Research Focus |

| Catalyst Selectivity | High selectivity directly increases the yield of the desired product, thus improving atom economy. | Reduces the formation of unwanted byproducts that constitute waste. | Development of novel homogeneous and heterogeneous catalysts with higher specificity. magtech.com.cnresearchgate.net |

| Reaction Yield | A higher yield means a greater proportion of reactants are converted to the final product. | Less unreacted starting material remains, which would otherwise need to be separated and recycled or disposed of. | Optimization of reaction conditions (temperature, pressure, stoichiometry) to maximize conversion. ontosight.ai |

| Byproduct Formation | The formation of any molecule other than the target product inherently lowers atom economy. | Byproducts represent the primary chemical waste stream of the process. | Understanding reaction mechanisms to suppress side reactions. google.com |

| Catalyst Lifecycle | The ability to recycle the catalyst without significant loss of activity is crucial for overall process efficiency. | Minimizes waste associated with spent catalyst disposal. | Development of robust catalysts that can be easily separated and reused. |

| Solvent Use | The use of solvents adds to the mass of the process but does not end up in the final product, lowering atom economy. | Solvents often constitute a significant portion of the process waste and can be hazardous. | Exploring solvent-free reaction conditions or the use of greener, recyclable solvents. |

Iii. Reaction Mechanisms and Reactivity of Trichloro 1 Chloroethenyl Silane

Reactivity of the Silicon-Chlorine Bonds

The foundational aspect of trichloro(1-chloroethenyl)silane's chemistry is the polar Si-Cl bond. The significant difference in electronegativity between silicon and chlorine atoms renders the silicon atom highly electrophilic and thus prone to reactions with nucleophiles. This reactivity is the cornerstone of its utility in materials science and chemical synthesis.

The hydrolysis of trichloro(1-chloroethenyl)silane is a rapid and fundamental reaction that initiates the formation of siloxane and silsesquioxane networks. This process involves the substitution of the chloro groups with hydroxyl groups, followed by condensation reactions.

Hydrolysis: The Si-Cl bonds are sequentially replaced by Si-OH (silanol) bonds upon reaction with water. This reaction is typically fast and releases hydrogen chloride as a byproduct.

Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with each other (or with remaining Si-Cl groups) to form siloxane (Si-O-Si) linkages, releasing water or hydrogen chloride in the process.

Following the initial hydrolysis, the resulting (1-chloroethenyl)silanetriol is highly unstable and readily undergoes self-condensation. This process is not limited to the formation of simple dimers but extends to the creation of oligomers and polymers. The trifunctional nature of the parent silane (B1218182) allows for the formation of complex three-dimensional networks.

The polymerization pathways can lead to various structures:

Linear or cyclic oligomers: Under controlled conditions, it is possible to favor the formation of smaller, well-defined cyclic or linear siloxanes.

Cross-linked polymers (Silsesquioxanes): More commonly, the condensation proceeds to form highly cross-linked networks known as polysilsesquioxanes. These materials have the general formula (RSiO1.5)n, where R is the 1-chloroethenyl group. The structure can range from random, amorphous networks to more ordered, cage-like structures.

The polymerization of alkoxysilanes, a related class of compounds, occurs through poly-hydrolysis, re-esterification, and poly-condensation reactions, and the final products are highly dependent on the kinetics of these processes. researchgate.net

The structure and properties of the final siloxane or silsesquioxane network are highly dependent on the reaction conditions. Several factors can be controlled to tailor the outcome of the polymerization process. While specific studies on trichloro(1-chloroethenyl)silane are not abundant, the principles governing silane polymerization are well-established. researchgate.net

| Factor | Influence on Siloxane Network Formation |

| Water Concentration | A high water-to-silane ratio generally favors complete hydrolysis before significant condensation occurs, potentially leading to more uniform networks. Limited water can result in simultaneous hydrolysis and condensation, leading to more complex and less homogeneous structures. |

| pH (Catalyst) | The hydrolysis and condensation rates are sensitive to pH. Acidic conditions tend to promote hydrolysis while slowing down condensation, which can favor the formation of hydrolyzed species. researchgate.net Basic conditions generally accelerate the condensation of silanols. |

| Solvent | The choice of solvent can influence the solubility of the reactants and intermediates, affecting the reaction rates and the final polymer morphology. For instance, the reaction of phenylmagnesium chloride with chlorosilanes is significantly faster in tetrahydrofuran (B95107) (THF) than in diethyl ether. researchgate.net |

| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation, which can lead to faster gelation and potentially different network structures. |

| Concentration of Silane | Higher concentrations of the silane precursor can favor intermolecular condensation, leading to the rapid formation of large, cross-linked networks. |

This table presents general factors influencing siloxane formation, based on studies of related silane compounds.

The electrophilic silicon atom in trichloro(1-chloroethenyl)silane is a prime target for a wide range of nucleophiles beyond water. These reactions are fundamental for the synthesis of new organosilicon compounds where the chlorine atoms are replaced by other functional groups.

The three Si-Cl bonds can be sequentially or fully substituted, allowing for the introduction of a variety of organic functionalities onto the silicon atom. This versatility makes trichloro(1-chloroethenyl)silane a valuable building block in organosilicon chemistry. The reaction with a nucleophile (Nu-) can be represented as: (CH2=CCl)SiCl3 + n Nu- → (CH2=CCl)SiCl(3-n)(Nu)n + n Cl-

The degree of substitution (n) can often be controlled by the stoichiometry of the nucleophile and the reaction conditions.

Protic Reagents: Protic reagents, such as alcohols and amines, react with trichloro(1-chloroethenyl)silane to form the corresponding alkoxy- and aminosilanes.

Alcohols (R'OH): The reaction with alcohols yields (1-chloroethenyl)alkoxysilanes. This reaction is analogous to hydrolysis but results in the formation of Si-OR' bonds instead of Si-OH bonds. The reaction proceeds with the elimination of HCl. (CH2=CCl)SiCl3 + 3 R'OH → (CH2=CCl)Si(OR')3 + 3 HCl These resulting alkoxysilanes are often more stable towards self-condensation than the corresponding silanols, making them useful intermediates.

Amines (R'2NH): Primary and secondary amines react readily with the Si-Cl bonds to form silylamines, with the elimination of an ammonium (B1175870) hydrochloride salt. (CH2=CCl)SiCl3 + 6 R'2NH → (CH2=CCl)Si(NR'2)3 + 3 R'2NH2+Cl- Commercially available organolithium compounds have been shown to be effective precatalysts for the heterodehydrocoupling of silanes and amines. rsc.org

Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R'MgX) and organolithium compounds (R'Li), are powerful nucleophiles capable of forming stable silicon-carbon bonds. These reactions are a cornerstone of organosilane synthesis. gelest.com

Grignard Reagents: The reaction of trichloro(1-chloroethenyl)silane with a Grignard reagent can lead to the substitution of one, two, or all three chlorine atoms with organic groups, depending on the stoichiometry and reaction conditions. gelest.com The reactivity of chlorosilanes with Grignard reagents is well-established, forming the basis for a vast range of organosilicon compounds. gelest.com (CH2=CCl)SiCl3 + 3 R'MgX → (CH2=CCl)SiR'3 + 3 MgXCl

Organolithium Reagents: Organolithium compounds are generally more reactive than Grignard reagents and are also effective for forming Si-C bonds. rsc.org (CH2=CCl)SiCl3 + 3 R'Li → (CH2=CCl)SiR'3 + 3 LiCl

The choice between normal addition (silane to Grignard) and reverse addition (Grignard to silane) can influence the degree of substitution. gelest.com

| Reagent Type | Product Class | General Reaction Example |

| Water (H2O) | Silanols / Siloxanes | (CH2=CCl)SiCl3 + 3H2O → (CH2=CCl)Si(OH)3 + 3HCl |

| Alcohol (R'OH) | Alkoxysilanes | (CH2=CCl)SiCl3 + 3R'OH → (CH2=CCl)Si(OR')3 + 3HCl |

| Amine (R'2NH) | Aminosilanes | (CH2=CCl)SiCl3 + 6R'2NH → (CH2=CCl)Si(NR'2)3 + 3R'2NH2Cl |

| Grignard (R'MgX) | Alkyl/Aryl Silanes | (CH2=CCl)SiCl3 + 3R'MgX → (CH2=CCl)SiR'3 + 3MgXCl |

| Organolithium (R'Li) | Alkyl/Aryl Silanes | (CH2=CCl)SiCl3 + 3R'Li → (CH2=CCl)SiR'3 + 3LiCl |

This table provides illustrative examples of nucleophilic substitution reactions at the silicon center of trichloro(1-chloroethenyl)silane.

Nucleophilic Substitution Reactions at Silicon

Reactivity of the 1-Chloroethenyl Moiety

The 1-chloroethenyl (or α-chlorovinyl) group is an electron-poor system due to the presence of two electron-withdrawing substituents: the chlorine atom and the trichlorosilyl (B107488) group. This electronic nature dictates its reactivity towards various reagents.

Electrophilic addition is a fundamental reaction of alkenes. In this process, an electrophile, a species that accepts an electron pair, attacks the electron-rich carbon-carbon double bond. savemyexams.com The mechanism typically proceeds in two steps: the initial attack by the electrophile to form a carbocation intermediate, followed by the capture of this intermediate by a nucleophile. libretexts.org For trichloro(1-chloroethenyl)silane, the reaction involves the addition of an electrophile across the vinyl double bond. The pi electrons of the double bond initiate the attack on the electrophilic species, leading to the formation of a transient carbocation. youtube.com

Regioselectivity in electrophilic additions to substituted alkenes is often governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate. youtube.com In the case of vinylsilanes, the position of the silicon atom exerts significant control over the site of attack. The addition of an electrophile (E+) to the double bond of trichloro(1-chloroethenyl)silane can theoretically lead to two different carbocations. The stability of these intermediates determines the final product.

The key factor influencing the regioselectivity is the β-silicon effect, which stabilizes a positive charge on the carbon atom beta (β) to the silicon atom. Consequently, the electrophile will preferentially add to the α-carbon (the carbon atom directly bonded to the silicon), placing the resulting positive charge on the β-carbon. This carbocation is stabilized by hyperconjugation with the carbon-silicon bond.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Electrophilic additions to vinylsilanes are known to proceed with retention of the double bond's configuration. The mechanism involves the electrophile approaching the double bond, followed by rotation around the newly formed single bond to align the empty p-orbital of the carbocation with the C-Si bond, and subsequent elimination of the silyl (B83357) group.

Table 1: Factors Influencing Regioselectivity in Electrophilic Addition

| Factor | Description | Influence on Trichloro(1-chloroethenyl)silane |

| Electronic Effects | The electron-donating or withdrawing nature of substituents. | The trichlorosilyl and chloro groups are electron-withdrawing, but the β-silicon effect dominates. |

| β-Silicon Effect | Stabilization of a positive charge on the carbon atom β to the silicon. | This is the primary directing effect, favoring electrophilic attack on the α-carbon. |

| Steric Hindrance | The spatial arrangement of atoms can hinder the approach of the electrophile. | The bulky trichlorosilyl group may influence the trajectory of the incoming electrophile. |

The β-silicon effect is a critical phenomenon in organosilicon chemistry that explains the high reactivity of vinylsilanes in electrophilic substitution reactions. It refers to the stabilization of a carbocationic center located at the β-position relative to the silicon atom. nih.gov This stabilization arises from hyperconjugation, an interaction between the electrons in the carbon-silicon (C-Si) sigma bond and the adjacent empty p-orbital of the carbocation. youtube.com

The vinyl group of trichloro(1-chloroethenyl)silane can participate in polymerization reactions, leading to the formation of polysilanes with chlorinated side chains. Both radical and cationic mechanisms are conceivable, although the electronic properties of the monomer present challenges for both pathways. The copolymerization of vinyl silanes with other monomers like acrylates is a known method to improve the properties of the resulting polymers. univ.kiev.ua

Radical polymerization is initiated by a species with an unpaired electron. The process involves initiation, propagation, and termination steps. While specific studies on the radical polymerization of trichloro(1-chloroethenyl)silane are not widely detailed, the general mechanism can be inferred. An initiator would generate a radical that adds to the vinyl group. The addition could occur at either carbon of the double bond.

The propagation step would involve the newly formed radical monomer adding to another monomer molecule, extending the polymer chain. Chain transfer reactions, where the radical activity is transferred to another molecule (like the monomer or solvent), can also occur and may lead to polymers with low molecular weights. researchgate.net The presence of the silicon atom can influence the reactivity of the vinyl group in copolymerization. univ.kiev.ua

Cationic polymerization is initiated by an electrophile, typically a Lewis acid or a protic acid, which generates a carbocationic active center. nih.govyoutube.com This carbocation then propagates by adding to subsequent monomer units. For a monomer to be susceptible to cationic polymerization, it generally requires electron-donating groups that can stabilize the positive charge of the growing polymer chain. youtube.com

The 1-chloroethenyl group in trichloro(1-chloroethenyl)silane is substituted with two electron-withdrawing groups: the chlorine atom and the trichlorosilyl group. These groups destabilize the formation of a carbocation, making the monomer a poor candidate for cationic homopolymerization under typical conditions. The high reactivity of the propagating cationic species can also lead to poorly controlled chain growth and frequent chain transfer reactions. nih.gov However, cationic polymerization can be initiated by various systems, and the specific conditions, such as the choice of initiator, co-initiator, and solvent, play a crucial role. youtube.comyoutube.com

Table 2: Comparison of Potential Polymerization Mechanisms

| Feature | Radical Polymerization | Cationic Polymerization |

| Initiator | Radical species (e.g., from AIBN, peroxides) | Electrophile (e.g., Lewis acids, protic acids) |

| Propagating Species | Free radical | Carbocation |

| Monomer Suitability | Tolerates a wide range of functional groups. | Favors monomers with electron-donating groups. |

| Feasibility for Trichloro(1-chloroethenyl)silane | Possible, though the reactivity may be influenced by substituents. | Unfavorable due to electron-withdrawing groups destabilizing the carbocation. |

Cycloaddition Reactions Involving the Ethenyl Group

The 1-chloroethenyl group in trichloro(1-chloroethenyl)silane can participate in cycloaddition reactions, a powerful class of reactions for the formation of cyclic compounds. libretexts.org The presence of the electron-withdrawing trichlorosilyl group and the chlorine atom on the double bond renders the ethenyl group electron-deficient. This electronic nature makes it a suitable dienophile in Diels-Alder reactions and a partner in other cycloaddition processes. libretexts.orgyoutube.com

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile to form a six-membered ring. youtube.com Trichloro(1-chloroethenyl)silane would be expected to react with electron-rich dienes, such as cyclopentadiene (B3395910) or butadiene, to yield the corresponding cyclohexene (B86901) adducts. The stereochemistry of the reaction would be governed by the established principles of the Diels-Alder reaction.

Furthermore, vinylsilanes can undergo [2+2] cycloaddition reactions. For instance, visible-light organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes has been reported to yield cyclobutane (B1203170) products. nih.gov Given the electron-deficient nature of the double bond in trichloro(1-chloroethenyl)silane, it is plausible that it could undergo similar photocatalytic or thermally induced [2+2] cycloadditions with other alkenes. Intramolecular cycloadditions of vinylsilanes with silyl nitronates have also been shown to be effective for controlling acyclic asymmetry. acs.org Additionally, [6+2] cycloaddition reactions of 2-vinylazetidines with electron-deficient isocyanates proceed smoothly, suggesting another possible reaction pathway for electron-deficient alkenes like trichloro(1-chloroethenyl)silane. nih.gov

| Cycloaddition Type | Reactant Partner | Potential Product |

| [4+2] Diels-Alder | Electron-rich diene | Substituted cyclohexene |

| [2+2] Cycloaddition | Alkene | Substituted cyclobutane |

| Intramolecular Cycloaddition | Tethered reactive group | Bicyclic silane derivative |

| [6+2] Cycloaddition | 2-Vinylazetidine analog | Eight-membered heterocyclic ring |

Table 2: Potential Cycloaddition Reactions of Trichloro(1-chloroethenyl)silane

Thermal Decomposition and Pyrolysis Pathways

The thermal decomposition, or pyrolysis, of organosilicon compounds is a complex process that can lead to the formation of various valuable materials and chemical intermediates. rsc.orgresearchgate.netyoutube.com The pyrolysis of trichloro(1-chloroethenyl)silane is expected to proceed through several distinct pathways, influenced by factors such as temperature and pressure.

Detailed studies on the thermal decomposition of related chlorosilanes, such as trichlorosilane (B8805176) (SiHCl₃), provide insights into the potential mechanisms. dtic.milresearchgate.netacs.org The decomposition of SiHCl₃ can lead to the formation of silicon, silicon tetrachloride, and hydrogen chloride. researchgate.netacs.org

Formation of Carbene Intermediates and Rearrangement Products

At elevated temperatures, the pyrolysis of organosilicon compounds can lead to the formation of highly reactive carbene intermediates. While direct evidence for trichloro(1-chloroethenyl)silane is not available, analogies can be drawn from the pyrolysis of similar structures. For instance, the pyrolysis of some organosilanes can proceed via α-elimination to generate silylenes (the silicon analogs of carbenes), which can then rearrange.

In the case of trichloro(1-chloroethenyl)silane, a plausible pathway could involve the rearrangement of the molecule followed by the elimination of a stable silicon species to generate a carbene. For example, a 1,2-migration of a chlorine atom from silicon to carbon could occur, followed by elimination of silicon tetrachloride to yield chloro(vinyl)carbene. This carbene could then undergo further reactions, such as insertion or rearrangement.

Another possibility is the cleavage of the C-Si bond to generate a vinyl radical and a trichlorosilyl radical. These radical species would then participate in a cascade of further reactions.

Mechanism of β-Elimination Reactions

β-Elimination is a common reaction pathway in the thermal decomposition of organometallic compounds, including organosilanes. This process involves the transfer of a hydrogen atom from the β-position relative to the metal center to the metal, with the concomitant cleavage of the metal-carbon bond and formation of an alkene.

For trichloro(1-chloroethenyl)silane, a direct β-hydride elimination is not possible as there are no hydrogen atoms on the β-carbon. However, a related elimination process could occur. If the initial step of pyrolysis involves the addition of a molecule, such as H₂, across the double bond, the resulting saturated chloroethyltrichlorosilane could then undergo β-hydride elimination.

Iv. Applications of Trichloro 1 Chloroethenyl Silane in Advanced Chemical Synthesis

Building Block in Organosilicon Chemistry

The primary application of trichloro(1-chloroethenyl)silane is as a foundational unit in the synthesis of more elaborate organosilicon compounds. ontosight.ai The reactivity of the Si-Cl bonds allows for the stepwise or complete replacement of the chlorine atoms, introducing a wide array of functionalities.

The trichlorosilyl (B107488) group is a versatile handle for introducing new functional groups. The compound serves as a precursor for a variety of functionalized organosilanes through reactions such as hydrolysis, alcoholysis, and amination. For instance, reaction with an alcohol (ROH) can replace the chlorine atoms with alkoxy groups (-OR), yielding (1-chloroethenyl)trialkoxysilanes. These resulting alkoxysilanes are often more stable and easier to handle than their chlorosilane counterparts and are key intermediates in the formation of silicones and silsesquioxanes.

The general transformation can be represented as: Cl₃Si(CH=CHCl) + 3 ROH → (RO)₃Si(CH=CHCl) + 3 HCl

These functionalized silanes retain the chloroethenyl group, which can be used in subsequent reactions, making trichloro(1-chloroethenyl)silane a bifunctional precursor. This dual reactivity is crucial for creating cross-linked polymers and other complex materials.

Beyond simple functionalization, trichloro(1-chloroethenyl)silane is a starting point for synthesizing more complex silane (B1218182) derivatives. ontosight.ai Its reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), allows for the formation of new carbon-silicon bonds. This replaces the chlorine atoms with various organic groups (alkyl, aryl, etc.), leading to a diverse family of organosilanes with tailored properties.

For example, reacting trichloro(1-chloroethenyl)silane with three equivalents of an alkyl Grignard reagent can yield a trialkyl(1-chloroethenyl)silane: Cl₃Si(CH=CHCl) + 3 R-MgX → R₃Si(CH=CHCl) + 3 MgXCl

This capability allows chemists to design and build silicon-containing molecules with precise structural and electronic properties.

Intermediates in Multi-step Organic Transformations

The strategic use of silicon-containing reagents as temporary tethers or control elements is a powerful tactic in organic synthesis. Trichloro(1-chloroethenyl)silane can function as a key intermediate, facilitating complex bond formations and the construction of intricate molecular frameworks.

The formation of a carbon-silicon (C-Si) bond is a fundamental transformation in organosilicon chemistry. kuet.ac.bd Trichloro(1-chloroethenyl)silane is an effective electrophile for creating such bonds. In reactions with nucleophilic carbon sources, like organometallic reagents, the silicon atom is attacked, displacing a chloride ion and forming a stable C-Si bond. kuet.ac.bdresearchgate.net This reaction is a reliable method for incorporating a silicon moiety into an organic molecule. The resulting silylated compounds can exhibit unique electronic properties, such as σ-π conjugation, which can be exploited in materials science. kuet.ac.bd The activation of silicon-carbon bonds can be further enhanced by increasing the coordination number of the silicon atom, making it more susceptible to cleavage in subsequent synthetic steps. nih.gov

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Organolithium (R-Li) or Grignard (R-MgX) reagents | Alkyl/Aryl-substituted silanes | Introduces organic frameworks onto the silicon atom. kuet.ac.bd |

| Hydrosilylation | Alkenes/Alkynes with a hydrosilane (R₃SiH) and catalyst | Alkyl/Vinyl-substituted silanes | Forms C-Si bonds while functionalizing unsaturated C-C bonds. nih.gov |

The dual functionality of trichloro(1-chloroethenyl)silane makes it a strategic tool for building complex molecular architectures. The trichlorosilyl group can be used to anchor the molecule to a substrate or another molecule, while the chloroethenyl group remains available for further chemical modification, such as cross-coupling reactions (e.g., Suzuki, Stille coupling) or polymerization. This allows for the stepwise construction of well-defined, silicon-containing polymers or large discrete molecules. The silicon atom can act as a temporary tether, holding parts of a molecule in a specific orientation to facilitate an intramolecular reaction, after which the silicon group can be removed. nih.gov

Catalysis and Surface Immobilization

The reactivity of trichlorosilanes makes them ideal candidates for surface modification, particularly on materials rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides. sigmaaldrich.com Trichloro(1-chloroethenyl)silane can be covalently bonded to these surfaces, creating a durable, modified layer.

The process involves the reaction of the Si-Cl bonds with the surface hydroxyls (-OH), forming stable Si-O-Surface linkages and releasing HCl gas.

Surface-OH + Cl₃Si(CH=CHCl) → Surface-O-SiCl₂(CH=CHCl) + HCl

This immobilization tethers the chloroethenyl group to the surface. This functionalized surface can then be used in several ways:

Catalyst Support : A homogeneous catalyst can be attached to the chloroethenyl group, effectively heterogenizing the catalyst. This simplifies catalyst recovery and product purification.

Chromatography : The modified surface can be used as a stationary phase in chromatography, with the chloroethenyl group providing a site for further functionalization to tailor separation properties.

Materials Science : The modified surface exhibits different properties (e.g., hydrophobicity, reactivity) than the original material, which is crucial for applications in electronics and sensor technology. sigmaaldrich.com

Anchoring of Catalytic Species

The immobilization of homogeneous catalysts onto solid supports is a pivotal strategy in catalysis research, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Trichloro(1-chloroethenyl)silane is an exemplary anchoring agent in this context, facilitating the covalent attachment of catalytic species to various substrates, most commonly silica.

The process typically begins with the surface modification of the support material. The highly reactive trichlorosilyl group of trichloro(1-chloroethenyl)silane readily reacts with surface hydroxyl (-OH) groups present on materials like silica, forming stable siloxane (Si-O-Si) bonds. This reaction results in a surface functionalized with pendant chloroethenyl groups.

The chloroethenyl moiety serves as a versatile handle for the subsequent attachment of catalytic species. This can be achieved through several chemical transformations, including:

Hydrosilylation: The vinyl group can undergo hydrosilylation with a silicon hydride-containing ligand, which can then coordinate to a metal center.

Heck Coupling: The vinyl group can participate in palladium-catalyzed Heck coupling reactions to introduce more complex functionalities for catalyst coordination. nih.gov

Polymerization: The vinyl groups on the surface can be polymerized, creating a polymer brush to which catalytic species can be attached.

The successful anchoring of catalytic species is often confirmed through various surface-sensitive analytical techniques. The table below summarizes typical characterization data for a silica surface functionalized with trichloro(1-chloroethenyl)silane and a subsequent catalytic species.

| Analytical Technique | Observation Before Anchoring | Observation After Anchoring | Inference |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Characteristic peaks for Si-O-Si and C=C stretching. | Appearance of new peaks corresponding to the ligands of the catalytic species. | Successful attachment of the catalytic complex to the functionalized surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, O, C, and Cl signals. | Appearance of new signals corresponding to the elements of the anchored catalyst (e.g., transition metals). | Confirmation of the elemental composition of the immobilized catalyst. |

| Solid-State NMR Spectroscopy | Signals corresponding to the silicon and carbon atoms of the silane linker. | Shifts in existing signals and appearance of new signals from the catalyst's ligands. | Provides detailed structural information about the immobilized species. |

Development of Heterogeneous Catalytic Systems

The use of trichloro(1-chloroethenyl)silane extends beyond simply anchoring a pre-existing catalyst; it is integral to the de novo design and development of novel heterogeneous catalytic systems. By providing a robust and versatile platform for surface functionalization, this silane enables the creation of tailored catalytic environments.

One significant application is in the preparation of silica-supported metallocene catalysts for olefin polymerization. For instance, a zirconocene (B1252598) complex can be immobilized on silica that has been pre-treated with a vinyl-functionalized silane. abo.fi The resulting heterogeneous catalyst often exhibits modified activity and produces polymers with different properties (e.g., higher molecular weight) compared to its homogeneous counterpart. abo.fi

Furthermore, the vinyl groups introduced by trichloro(1-chloroethenyl)silane can be chemically modified in a multitude of ways to create a diverse range of functional surfaces. These surfaces can then act as ligands themselves, coordinating with metal precursors to form active catalytic sites. This approach allows for a high degree of control over the catalyst's local environment, which can influence its activity, selectivity, and stability.

The development of these heterogeneous systems often involves a multi-step synthesis, as illustrated in the table below, which outlines a general procedure for preparing a supported catalyst using trichloro(1-chloroethenyl)silane.

| Step | Procedure | Purpose | Key Parameters to Control |

| 1. Support Pre-treatment | The support material (e.g., silica gel) is activated by heating under vacuum. | To remove physisorbed water and increase the number of reactive surface hydroxyl groups. | Temperature, duration of heating, and vacuum pressure. |

| 2. Surface Functionalization | The activated support is reacted with a solution of trichloro(1-chloroethenyl)silane in an anhydrous solvent. | To covalently attach the silane to the support surface, creating a vinyl-functionalized material. | Reaction time, temperature, and concentration of the silane solution. |

| 3. Catalyst Immobilization | The functionalized support is treated with a solution of the catalytic precursor (e.g., a metal complex). | To anchor the catalytic species onto the vinyl-functionalized surface. | Choice of solvent, reaction temperature, and stoichiometry of the reactants. |

| 4. Washing and Drying | The resulting material is thoroughly washed to remove any unreacted precursors and then dried. | To obtain a pure, ready-to-use heterogeneous catalyst. | Choice of washing solvents and drying conditions (temperature and vacuum). |

The resulting heterogeneous catalysts often exhibit enhanced stability and can be easily recovered and reused, addressing key challenges associated with homogeneous catalysis. The ability to fine-tune the properties of the support and the linker through the use of versatile molecules like trichloro(1-chloroethenyl)silane is a cornerstone of modern catalyst design.

V. Role of Trichloro 1 Chloroethenyl Silane in Advanced Materials Science

Polymer and Hybrid Material Development

The unique chemical structure of trichloro(1-chloroethenyl)silane makes it a versatile monomer and surface modifier in the synthesis of a wide array of polymeric and hybrid materials. Its applications extend to the fabrication of materials for electronics and solar cells. ontosight.ai

Synthesis of Silane-Based Polymers and Copolymers

The presence of both a reactive silyl (B83357) group and a vinyl group enables trichloro(1-chloroethenyl)silane to participate in various polymerization reactions, yielding polymers with unique silicon-based backbones and tailored functionalities.

While specific research detailing the use of trichloro(1-chloroethenyl)silane in polysilanes for optoelectronics and lithography is not extensively documented in the provided results, the fundamental properties of vinyl- and chloro-functional silanes suggest its potential in this area. Polysilanes, known for their unique electronic and photophysical properties, are synthesized through processes where bifunctional silane (B1218182) monomers are essential. The trichlorosilyl (B107488) group can be reduced to form silicon-silicon bonds, the hallmark of a polysilane backbone, while the vinyl group offers a site for secondary polymerization or functionalization, which is a desirable trait for creating materials used in photolithography and optoelectronic devices.

Hyperbranched polymers (HBPs) are macromolecules characterized by a highly branched, three-dimensional architecture that imparts desirable properties such as low viscosity and high solubility. researchgate.net Organofunctional silanes are of great interest as modifiers for HBPs, as they can significantly enhance thermal, mechanical, and electrical properties compared to purely organic polymers. researchgate.net

The synthesis of silane-based HBPs can be achieved through various strategies, including A2 + B3 polymerization. researchgate.net Trichloro(1-chloroethenyl)silane, with its trifunctional silyl group (an A3 type monomer) and a reactive vinyl group, is a suitable candidate for producing highly cross-linked and functional hyperbranched structures. The polycondensation of the trichlorosilyl groups can form a complex, branched polysiloxane core, while the outward-facing vinyl groups remain available for further reactions, functionalization, or cross-linking.

Table 1: Synthetic Strategies for Silane-Based Hyperbranched Polymers

| Polymerization Method | Monomer Types | Resulting Structure | Potential Role of Trichloro(1-chloroethenyl)silane |

| A2 + B3 Poly-addition | Difunctional (A2) and Trifunctional (B3) Monomers | Highly branched polymer with numerous terminal groups | Can act as the B3 monomer to create branching points. |

| Suzuki Coupling Polycondensation | Boronic acids and organohalides | Thermally stable, soluble polymers | The chloroethenyl group could potentially participate in coupling reactions. |

This table is generated based on general synthesis methods for hyperbranched polymers and the functional groups of the subject compound.

Fabrication of Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials leverage the combined properties of both components, such as the durability of inorganic materials and the processability of organic polymers. Trichloro(1-chloroethenyl)silane is instrumental in creating these materials through the formation of silsesquioxanes.

Silsesquioxanes (SQs) are a class of materials with the general formula [RSiO1.5]n, prepared through the hydrolytic condensation of trifunctional silanes like organotrichlorosilanes. jimdoweb.com This process transforms the silane monomer into a stable, three-dimensional siloxane (Si-O-Si) network. researchgate.net When trichloro(1-chloroethenyl)silane is used, the resulting silsesquioxane structure possesses organic chloroethenyl groups (R) covalently bonded to the inorganic silica-like cage. jimdoweb.com These organic side chains provide remarkable compatibility with organic polymers, allowing for the creation of true molecular-level composites. jimdoweb.com

Research Findings on Silsesquioxane Formation:

Starting Materials: Trifunctional silanes, such as organotrialkoxy- or organotrichlorosilanes, are the primary precursors. jimdoweb.com

Reaction: The process involves hydrolysis of the chloro- or alkoxy- groups followed by polycondensation, which forms the stable Si-O-Si framework. jimdoweb.com

Resulting Material: The product is an inorganic-organic hybrid material that exhibits superior thermal, mechanical, and chemical stability derived from the high bond energy of the siloxane framework. jimdoweb.com

Adhesion Promotion and Interfacial Modification

A primary application of organofunctional silanes like trichloro(1-chloroethenyl)silane is to act as coupling agents or adhesion promoters at the interface between inorganic substrates (e.g., glass, metals) and organic polymer matrices. shinetsusilicone-global.com This function is crucial in the manufacturing of high-strength composite materials. shinetsusilicone-global.com

By forming a chemical bridge at the filler-resin interface, these silanes improve the mechanical strength of the composite and ensure the retention of these properties even under severe environmental conditions. researchgate.net

Mechanism of Adhesion Enhancement in Composites

The effectiveness of trichloro(1-chloroethenyl)silane as a coupling agent stems from its dual reactivity, allowing it to form strong chemical bonds with both the inorganic filler and the organic resin. researchgate.net The adhesion mechanism involves a multi-step chemical process.

First, the trichlorosilyl group of the silane undergoes hydrolysis in the presence of moisture (water). researchgate.net This reaction converts the silicon-chlorine (Si-Cl) bonds into reactive silanol (B1196071) groups (Si-OH). researchgate.net These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like glass or silica (B1680970), forming stable, covalent siloxane bonds (Si-O-Si). nih.govresearchgate.net This initial step effectively grafts the silane molecule onto the inorganic surface.

Table 2: Key Chemical Reactions in Silane Adhesion Promotion

| Step | Reaction | Reactants | Products | Bond Type |

| 1. Hydrolysis | Conversion of silyl groups | Trichloro(1-chloroethenyl)silane, Water | (1-chloroethenyl)silanetriol, HCl | Covalent |

| 2. Condensation | Bonding to inorganic surface | (1-chloroethenyl)silanetriol, Substrate-OH | Siloxane bonds (Si-O-Substrate) | Covalent |

| 3. Co-polymerization | Bonding to organic matrix | 1-chloroethenyl group, Polymer resin | Carbon-carbon single bonds | Covalent |

This table outlines the chemical transformations trichloro(1-chloroethenyl)silane undergoes to function as an adhesion promoter.

Surface Modification for Enhanced Adhesion and Compatibility

The performance of composite materials and coatings is critically dependent on the quality of the interface between the organic polymer and the inorganic substrate or filler. Trichloro(1-chloroethenyl)silane serves as a molecular bridge, modifying inorganic surfaces at a chemical level to improve adhesion and compatibility.

The process begins with the hydrolysis of the trichlorosilyl group in the presence of surface moisture. This reaction replaces the chlorine atoms with hydroxyl groups, creating a reactive silanetriol. This intermediate then condenses with hydroxyl groups present on the surface of an inorganic substrate, forming a durable, covalent Si-O-Substrate bond. This process anchors the silane molecule to the inorganic phase, creating a new, organo-functionalized surface. The outward-facing 1-chloroethenyl groups alter the surface energy and chemical reactivity of the substrate, making it more compatible with an organic polymer matrix, thereby reducing interfacial defects and enhancing stress transfer across the interface.

Role as Coupling Agents in Diverse Material Systems

Silane coupling agents are essential for manufacturing high-performance composites by chemically bonding an inorganic filler (like glass fibers or silica particles) to a polymer resin. Trichloro(1-chloroethenyl)silane functions as an exemplary coupling agent due to its dual reactivity.

The mechanism follows a two-step process:

Reaction with the Inorganic Filler: The -SiCl₃ group reacts with the filler's surface, as described in the surface modification section, forming strong covalent bonds.

Reaction with the Polymer Matrix: The 1-chloroethenyl group can participate in the polymerization or cross-linking reactions of the resin matrix. During the curing process, this vinyl-type group can form covalent bonds with the polymer chains, effectively stitching the inorganic filler to the organic matrix at a molecular level.

This coupling action significantly improves the mechanical properties of the resulting composite material, including its tensile strength, impact resistance, and durability, particularly under challenging environmental conditions like high humidity.

Table 1: Functional Groups of Trichloro(1-chloroethenyl)silane and Their Roles

| Functional Group | Chemical Formula | Role in Material Systems | Target Substrate/Material |

| Trichlorosilyl | -SiCl₃ | Surface binding and adhesion | Inorganic materials (glass, metals, ceramics, silica) |

| 1-Chloroethenyl | -C(Cl)=CH₂ | Polymer matrix integration and cross-linking | Organic polymers (e.g., acrylics, polyesters) |

Precursors for Ceramic Materials

Organosilicon polymers have emerged as valuable precursors for producing advanced ceramic materials through pyrolysis, as this method allows for the creation of ceramic fibers, coatings, and complex shapes not achievable through traditional powder processing. Trichlorosilanes are frequently used as monomers to synthesize these preceramic polymers.

Formation of Silicon Carbide (SiC) Ceramics

Trichloro(1-chloroethenyl)silane is a suitable precursor for the synthesis of silicon carbide (SiC) and related silicon-carbon-based ceramics. The presence of both silicon and carbon within a single molecule provides an ideal stoichiometric foundation. Through controlled polymerization, a poly(1-chlorovinylsilane) network can be formed. Subsequent pyrolysis of this polymer at high temperatures in an inert atmosphere leads to the decomposition of the organic components and the formation of a ceramic residue. The vinyl group contributes to a higher char yield, which is desirable in precursor-to-ceramic transformations. This process can be tailored to produce SiC materials with specific microstructures and properties for applications requiring high thermal stability, hardness, and chemical resistance.

Si-B-C-N Ceramic Precursors and Polymerization

Advanced ceramics in the Si-B-C-N system are noted for their exceptional thermomechanical stability. The synthesis of these materials often relies on the chemical modification of preceramic polymers. While direct studies on Trichloro(1-chloroethenyl)silane are limited, research on analogous vinylsilanes like dichlorodivinylsilane and chlorotrivinylsilane provides a clear model for its potential role.

In this process, vinyl-functional chlorosilanes are first reacted with nitrogen-containing compounds like ammonia (B1221849) to form silazanes, or with cyanamide (B42294) to create silylcarbodiimides. These products, which now contain silicon and nitrogen, can be further modified. The vinyl groups are then used for a subsequent polymerization step, often through hydroboration by adding a boron source like borane (B79455) dimethyl sulfide. This step introduces boron into the polymer backbone and cross-links the precursor into a solid, infusible polymer. Pyrolysis of this final Si-B-C-N-H polymer yields a high-purity, amorphous Si-B-C-N ceramic. The use of Trichloro(1-chloroethenyl)silane in such a scheme would allow for the precise tuning of the final ceramic's elemental composition and properties.

Table 2: Comparison of Vinylsilane Precursors for Si-B-C-N Ceramics

| Precursor Compound | Formula | Key Reactive Groups | Ceramic System | Reference |

| Trichloro(1-chloroethenyl)silane | C₂H₂Cl₄Si | -SiCl₃, -C(Cl)=CH₂ | Si-C-(N)-(B) | (Modeled) |

| Dichlorodivinylsilane | C₄H₆Cl₂Si | -SiCl₂, -CH=CH₂ | Si-B-C-N-H | |

| Chlorotrivinylsilane | C₆H₉ClSi | -SiCl, -CH=CH₂ | Si-B-C-N-H |

Advanced Coating Technologies

The principles that make Trichloro(1-chloroethenyl)silane an effective coupling agent also make it a valuable component in the formulation of advanced coatings. Silanes are widely used to improve the performance of paints, primers, and protective coatings by enhancing their adhesion to the underlying substrate.

Development of Durable and Functional Coatings

When incorporated into a coating formulation, Trichloro(1-chloroethenyl)silane can migrate to the coating-substrate interface. There, its trichlorosilyl group reacts with the substrate, forming strong covalent bonds that anchor the coating and significantly improve its adhesion and resistance to delamination, especially in the presence of moisture.

Applications in Corrosion Protection

Coatings derived from organosilanes like trichloro(1-chloroethenyl)silane offer an environmentally friendly alternative to traditional corrosion protection methods, such as those using chromates. The primary mechanism of protection involves the formation of a dense, cross-linked siloxane (Si-O-Si) film on the metal surface. This film acts as a physical barrier, hindering the transport of corrosive species like water, oxygen, and chloride ions to the metal substrate. core.ac.ukhubspot.net

The trichlorosilyl group of the silane molecule hydrolyzes in the presence of water to form silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the metal surface, forming strong covalent metallo-siloxane bonds (Me-O-Si). Further condensation between silanol groups results in the formation of a highly cross-linked, three-dimensional siloxane network. researchgate.net The vinyl group can also undergo polymerization, further enhancing the density and durability of the protective coating.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the performance of these protective coatings. nih.govlamar.edu Potentiodynamic polarization curves can provide information about the corrosion potential (Ecorr) and corrosion current density (icorr) of the coated metal. A shift in Ecorr to more positive values and a decrease in icorr indicate enhanced corrosion resistance. preprints.orgresearchgate.net

Table 1: Potentiodynamic Polarization Data for Organosilicon Coated Steel in 3% NaCl Solution

| Treatment | Corrosion Potential (Ecorr) vs. Ag/AgCl (V) | Corrosion Current Density (icorr) (A/cm²) | Protection Efficiency (%) |

|---|---|---|---|

| Uncoated Steel | -0.68 | 7.8 x 10⁻⁶ | - |

| Coated Steel (N₂ Pretreatment) | -0.45 | 5.5 x 10⁻⁷ | 93 |

| Coated Steel (Ar Pretreatment) | -0.42 | 3.1 x 10⁻⁷ | 96 |

Data sourced from a study on plasma-polymerized organosilicon coatings, which serves as an illustrative example of the performance of silane-based films. nih.gov

Contribution to Hydrophobic and Superhydrophobic Surfaces

The creation of hydrophobic and superhydrophobic surfaces is another significant application of silane coatings. Hydrophobicity is characterized by a water contact angle greater than 90°, while superhydrophobicity is defined by a water contact angle exceeding 150° and a low sliding angle (typically less than 10°). hubspot.netemerginginvestigators.org These surfaces are of great interest for applications such as self-cleaning, anti-icing, and drag reduction.

The hydrophobicity of a silane-treated surface is primarily attributed to the low surface energy of the organic groups and the surface roughness. The vinyl group in trichloro(1-chloroethenyl)silane, being a hydrocarbon, contributes to lowering the surface energy. The formation of a siloxane network can also introduce nanoscale roughness, which, according to the Cassie-Baxter model, can trap air pockets between the surface and a water droplet, leading to a significant increase in the apparent contact angle and reduced contact angle hysteresis. researchgate.net

Research on various silanes has demonstrated their ability to create superhydrophobic surfaces on different substrates, including glass and metal. researchgate.netgoogle.com For example, coatings derived from octadecyltrichlorosilane (B89594) on glass have been shown to exhibit water contact angles between 155° and 180° with a contact angle hysteresis of less than 15°. google.com Another study reported a superhydrophobic coating with a static water contact angle of 157.9° and a sliding angle of only 1.2°. researchgate.net

While specific data for trichloro(1-chloroethenyl)silane is not available, the principles of surface energy reduction and roughness enhancement through silanization are directly applicable. The polymerization of the vinyl group could further contribute to the formation of a robust, hierarchical surface structure necessary for superhydrophobicity.

Table 2: Typical Contact and Sliding Angles for Hydrophobic and Superhydrophobic Surfaces

| Surface Type | Water Contact Angle (°) | Sliding Angle (°) | Reference |

|---|---|---|---|

| Hydrophobic | > 90 | - | emerginginvestigators.org |

| Superhydrophobic | > 150 | < 10 | hubspot.net |

| Superhydrophobic Coating Example 1 | 155 - 180 | < 15 | google.com |

| Superhydrophobic Coating Example 2 | 157.9 | 1.2 | researchgate.net |

Vi. Analytical and Characterization Methodologies for Trichloro 1 Chloroethenyl Silane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of trichloro(1-chloroethenyl)silane, offering a non-destructive means to probe the atomic and molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Vis spectroscopy each provide unique and complementary information. docbrown.infopsu.edudss.go.thresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. By observing the magnetic behavior of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, detailed structural information can be obtained. docbrown.infopsu.eduresearchgate.net

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For trichloro(1-chloroethenyl)silane, the two protons on the vinyl group are in different chemical environments and would be expected to show distinct signals. docbrown.info The chemical shifts of these protons are influenced by the electronegative chlorine and silicon atoms. In related compounds like 1,1,2-trichloroethane, the protons on the carbon bearing two chlorine atoms are shifted downfield compared to those on the carbon with one chlorine atom. docbrown.info The standard reference for ¹H NMR is tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.infodocbrown.info

¹³C NMR: Carbon-13 NMR offers insights into the carbon framework of the molecule. Each unique carbon atom in trichloro(1-chloroethenyl)silane will produce a separate signal. The carbon atom bonded to the silicon and a chlorine atom will have a different chemical shift from the carbon atom double-bonded to it. docbrown.info For instance, in 1,1,1-trichloroethane, the two carbon atoms are in different chemical environments and thus show two distinct peaks in the ¹³C NMR spectrum. docbrown.info Similar to ¹H NMR, TMS is used as the standard reference. docbrown.info

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. researchgate.net It directly probes the silicon environment, providing information about the substituents attached to the silicon atom. The chemical shift of the ²⁹Si nucleus in trichloro(1-chloroethenyl)silane is highly sensitive to the electronic effects of the trichloro and 1-chloroethenyl groups. unige.chrsc.org The notation Tⁿ is often used to describe the number of siloxane bonds, which is relevant when studying the hydrolysis and condensation products of these silanes. researchgate.net While ²⁹Si NMR is a powerful technique, its low relative sensitivity compared to ¹H NMR means that longer acquisition times are often necessary. researchgate.net

Table 1: Representative NMR Data for Related Silane (B1218182) Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| Methyltrichlorosilane | ¹H | Not specified | CDCl₃ | chemicalbook.com |

| Bis(5-diphenylphosphinoacenaphth-6-yl)tetramethyldisilane | ²⁹Si | 23.7, -20.1 | C₆D₆ | rsc.org |

| Chloro-trimethylsilane | ¹H | Not specified | C₂Cl₄ | spectrabase.com |

| Methyltrichlorosilane | ²⁹Si | Not specified | Not specified | spectrabase.com |

| Trichloro(3-chloropropyl)silane | ²⁹Si | Not specified | CCl₄ | spectrabase.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. psu.edudss.go.th

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For trichloro(1-chloroethenyl)silane, characteristic absorption bands would be expected for the C=C double bond, C-H bonds of the vinyl group, Si-Cl bonds, and the C-Cl bond. The presence and position of these bands can confirm the structure of the compound. For example, the NIST WebBook provides IR spectra for related compounds like trichlorosilane (B8805176) and 1,2-ethanediylbis[trichloro-silane], which show characteristic Si-Cl and other vibrational modes. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman is particularly useful for detecting symmetric vibrations and bonds that are weakly active in the IR spectrum, such as the C=C bond in symmetrically substituted alkenes.

Mass Spectrometry (MS, ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). psu.edudss.go.thresearchgate.net

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their m/z. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For trichloro(1-chloroethenyl)silane, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of chlorine atoms, the vinyl group, or other fragments. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing larger or more polar molecules, often in solution. While perhaps less common for a volatile compound like trichloro(1-chloroethenyl)silane itself, it could be employed to study its derivatives or reaction products. rsc.org